3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one
Description
3-[(4-Fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a fluorinated coumarin derivative featuring a sulfonyl group at the 3-position and a methoxy group at the 6-position of the chromen-2-one core. This compound is cataloged under reference code 10-F728803 (CymitQuimica) but is currently listed as discontinued .
Properties
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-6-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO5S/c1-21-12-4-7-14-10(8-12)9-15(16(18)22-14)23(19,20)13-5-2-11(17)3-6-13/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFDZXPIDCREHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)S(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the sulfonylation of a chromen-2-one derivative with a fluorophenyl sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified through recrystallization or chromatography .
Chemical Reactions Analysis
3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Mechanism of Action
The mechanism of action of 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets. The fluorophenyl sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, making the compound a candidate for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one with structurally related coumarin derivatives, focusing on substituents, molecular weights, and inferred properties:
Physicochemical and Crystallographic Properties
- Melting Points : While data for the target compound are unavailable, related sulfonamide derivatives exhibit melting points ranging from 132–230°C , suggesting high thermal stability .
- Crystallography : Tools like SHELXL and Mercury CSD enable comparison of packing patterns and hydrogen-bonding networks. For example, the sulfonyl group in the target compound may form strong hydrogen bonds (e.g., S=O···H-N) compared to hydroxy or methoxy groups in analogues .
Key Research Findings
Synthetic Efficiency : Sulfonyl-containing coumarins (e.g., the target compound) are synthesized in high yields (up to 85% for similar sulfonamides) using optimized sulfonylation conditions .
Structure-Activity Relationships (SAR) :
- Electron-withdrawing groups (e.g., -SO₂, -CF₃) enhance enzymatic inhibition but may reduce solubility.
- Methoxy groups balance lipophilicity and solubility, making the target compound a candidate for oral bioavailability .
Crystallographic Insights : The sulfonyl group’s planar geometry facilitates tight crystal packing, as observed in 3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methylpropionic acid .
Biological Activity
3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its anticancer, antibacterial, and enzyme inhibition properties, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C16H11FO5S. Its structure features a chromenone backbone substituted with a sulfonyl group and a methoxy group, which are believed to contribute to its biological activity.
Anticancer Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, the presence of the fluorophenyl group in this compound is hypothesized to enhance its interaction with cancer cell targets.
- Mechanism of Action : The compound may inhibit key signaling pathways involved in cell proliferation and survival. For example, it could interfere with the PI3K/Akt signaling pathway, which is crucial for cancer cell growth .
- In Vitro Studies : In vitro assays have shown that related compounds exhibit IC50 values in the low micromolar range against various cancer cell lines (e.g., A431 and Jurkat cells) .
Antibacterial Activity
The antibacterial potential of this compound has also been evaluated, particularly against Gram-positive and Gram-negative bacteria.
- Testing Methods : The antibacterial activity was assessed using the agar diffusion method and minimum inhibitory concentration (MIC) determinations.
- Results : Compounds similar to this compound have demonstrated promising antibacterial effects, suggesting that this compound may also possess such properties .
Enzyme Inhibition
The compound's ability to inhibit specific enzymes has been investigated, particularly acetylcholinesterase (AChE) and urease.
- AChE Inhibition : Compounds with a similar sulfonyl moiety have shown effective inhibition of AChE, which is significant for treating neurodegenerative diseases like Alzheimer's .
- Urease Inhibition : The ability to inhibit urease can be beneficial in managing urinary tract infections caused by urease-producing bacteria.
Case Studies
Several studies have focused on the synthesis and biological evaluation of derivatives of this compound:
| Study | Findings |
|---|---|
| Kumar et al. (2009) | Identified anticancer properties in structurally similar compounds with IC50 values below 10 µM against multiple cancer cell lines. |
| Zhang et al. (2014) | Reported significant anti-inflammatory effects alongside anticancer activity in related chromenone derivatives. |
| El-Din et al. (2015) | Demonstrated antiproliferative effects in various human cancer cell lines, correlating structure with activity through SAR analysis. |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the chromenone scaffold can significantly impact biological activity:
- Fluorine Substitution : The presence of a fluorine atom on the phenyl ring appears to enhance lipophilicity and improve binding affinity to biological targets.
- Sulfonyl Group : This group is critical for enzyme inhibition and may facilitate interactions with target proteins through hydrogen bonding and electrostatic interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
